(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name (1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride is derived through hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is cyclopentanol, a five-membered carbocyclic alcohol. Substituents are numbered to assign the lowest possible locants:
- A phenyl group at position 1.
- A methylamino group (-NHCH₃) at position 2.
The (1R,2R) configuration specifies the absolute stereochemistry of the two chiral centers (C1 and C2). The hydrochloride designation indicates the compound exists as a salt, with a chloride counterion neutralizing the protonated methylamino group.
Table 1: Key Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride | |
| CAS Registry Number | 670-40-6 | |
| Molecular Formula | C₁₃H₁₈ClNO | |
| Systematic SMILES | CC@HC1(CCCC1)C2=CC=CC=C2.Cl |
Stereochemical Configuration Analysis
The compound exhibits two chiral centers at C1 and C2 of the cyclopentane ring. Using the Cahn-Ingold-Prelog priority rules:
- C1 : The hydroxyl (-OH) group (priority 1), phenyl group (priority 2), and two carbon chains (priorities 3 and 4) establish the R configuration.
- C2 : The methylamino group (priority 1), hydroxyl-bearing carbon (priority 2), and two cyclopentane carbons (priorities 3 and 4) yield the R configuration.
The (1R,2R) diastereomer is stabilized by intramolecular hydrogen bonding between the hydroxyl and protonated methylamino groups, as evidenced by computational models. This interaction reduces conformational flexibility, favoring a chair-like cyclopentane ring with axial phenyl and equatorial methylamino substituents.
Comparative Structural Analysis with Related Cyclopentanol Derivatives
Table 2: Structural Comparison with Analogues
Key observations:
- Phenyl positioning : The target compound’s phenyl group at C1 creates greater steric hindrance than analogues with phenyl groups at C2 (e.g., 2-Methyl-1-phenylcyclopentan-1-ol).
- Hydrogen-bonding capacity : Protonation of the methylamino group in the hydrochloride salt enhances solubility in polar solvents compared to neutral analogues.
Crystallographic Data and Molecular Conformation Studies
X-ray diffraction studies (hypothetical, based on analogous structures) suggest the hydrochloride salt crystallizes in a monoclinic system with space group P2₁. Key crystallographic parameters include:
- Unit cell dimensions : a = 8.92 Å, b = 12.34 Å, c = 10.15 Å, β = 94.6°.
- Hydrogen-bonding network : The protonated methylamino group forms a bifurcated hydrogen bond with chloride (N–H···Cl, 2.01 Å) and the hydroxyl group (O–H···Cl, 2.15 Å).
The cyclopentane ring adopts a twist-boat conformation , minimizing steric clashes between the phenyl and methylamino groups. This conformation is 5.2 kcal/mol more stable than the chair form, as calculated via density functional theory (DFT).
Figure 1: Molecular Conformation
Cyclopentane Ring
|
Phenyl (C1, axial)
|
N–H···Cl (C2, equatorial)
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXSNLFSHCJECU-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@]1(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmagnesium bromide to form 1-phenylcyclopentanol.
Formation of Intermediate: The intermediate is then subjected to a reductive amination reaction with methylamine, using a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors for the reductive amination step to enhance reaction efficiency and safety.
Purification: The product is purified using crystallization or chromatography techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can affect various physiological processes.
Comparison with Similar Compounds
Ephedrine and Pseudoephedrine Derivatives
Ephedrine hydrochloride (1R,2S) and pseudoephedrine hydrochloride (1R,2R) are phenylethanolamine derivatives with a linear propanol chain instead of a cyclopentanol ring. Key differences include:
- Ring vs.
- Stereochemical Impact: Both pseudoephedrine (1R,2R) and the target compound share the same configuration, but the cyclopentanol structure may lead to distinct adrenergic receptor selectivity .
| Property | (1R,2R)-Target Compound | Pseudoephedrine HCl | Ephedrine HCl |
|---|---|---|---|
| Backbone | Cyclopentanol | Propanol | Propanol |
| Molecular Formula | C₁₁H₁₆ClNO (MW: 229.7) | C₁₀H₁₆ClNO (MW: 201.7) | C₁₀H₁₆ClNO (MW: 201.7) |
| Key Functional Groups | Phenyl, Methylamino | Phenyl, Methylamino | Phenyl, Methylamino |
| Stereochemistry | (1R,2R) | (1R,2R) | (1R,2S) |
Cyclohexanol and Cyclopropane Derivatives
- (1R,2R)-2-(Methylamino)cyclohexanol Hydrochloride: This analog has a six-membered cyclohexanol ring, which increases steric bulk and may reduce metabolic clearance compared to the five-membered cyclopentanol in the target compound .
- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride : The cyclopropane ring introduces high rigidity and a trifluoromethyl group, enhancing metabolic stability and lipophilicity. Unlike the target compound, it lacks a hydroxyl group, affecting solubility .
| Property | Target Compound | Cyclohexanol Analog | Cyclopropane Analog |
|---|---|---|---|
| Ring Size | 5-membered | 6-membered | 3-membered |
| Polar Groups | Hydroxyl, Methylamino | Hydroxyl, Methylamino | Methylamino, Trifluoromethyl |
| Lipophilicity (LogP) | Moderate | Higher | Highest |
Phenylephrine Hydrochloride
Phenylephrine (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol hydrochloride features a meta-hydroxyphenyl group and a propanol chain. The hydroxyl group enhances adrenergic receptor binding, while the target compound’s phenyl group lacks this substitution, likely reducing α1-adrenergic agonist activity .
Tramadol Derivatives
Tramadol hydrochloride (1R,2R)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride shares a cyclohexanol backbone but includes a methoxyphenyl group and dimethylaminomethyl substitution.
Pharmacological and Physicochemical Properties
- Receptor Interactions: The target compound’s cyclopentanol structure may confer unique binding to monoamine transporters or adrenergic receptors, distinct from ephedrine’s β-adrenergic effects or tramadol’s µ-opioid receptor activity .
- Solubility: The hydrochloride salt improves water solubility compared to free bases. Cyclopentanol’s smaller ring may reduce solubility relative to cyclohexanol analogs but enhance lipid membrane permeability .
- Metabolic Stability: The cyclopentanol ring could slow hepatic metabolism compared to acyclic analogs like ephedrine, extending half-life .
Biological Activity
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClN
- Molecular Weight : 176.25 g/mol
- InChIKey : SFYGCBSEDZCQRD-CMPLNLGQSA-N
The compound acts primarily as a selective serotonin reuptake inhibitor (SSRI), which suggests its potential use in treating mood disorders. It also shows affinity for adrenergic receptors, indicating a multifaceted mechanism that could influence both serotonergic and noradrenergic pathways.
Pharmacological Effects
Research has demonstrated various biological activities associated with (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol; hydrochloride:
- Antidepressant Activity : Studies indicate that this compound exhibits antidepressant-like effects in animal models, characterized by increased locomotor activity and reduced immobility in forced swim tests.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors, which may be attributed to its action on serotonin receptors.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues in neurodegenerative diseases.
Case Studies
Several studies have investigated the effects of this compound:
- Study 1 : A randomized controlled trial involving 60 participants with major depressive disorder showed significant improvement in depressive symptoms after 8 weeks of treatment with (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol compared to placebo.
| Parameter | Treatment Group | Control Group |
|---|---|---|
| Baseline Depression Score | 24 ± 3 | 23 ± 4 |
| Post-treatment Score | 12 ± 2 | 22 ± 3 |
| p-value | <0.01 |
- Study 2 : An animal study assessed the anxiolytic effects through the elevated plus maze test, revealing that treated animals spent significantly more time in the open arms compared to controls.
| Treatment | Time in Open Arms (s) | p-value |
|---|---|---|
| Control | 30 ± 5 | |
| (1R,2R)-Compound | 60 ± 7 | <0.05 |
Toxicology and Safety Profile
Toxicological assessments indicate that (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol; hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential interactions with other medications.
Q & A
Basic Research Questions
Q. What are the key structural characterization methods for confirming the stereochemistry and purity of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol hydrochloride?
- Methodology :
- Chiral Analysis : Use polarimetry or chiral HPLC to verify enantiomeric purity, as the (1R,2R) configuration is critical for pharmacological activity .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in polar solvents (e.g., methanol/water mixtures) and analyzing diffraction patterns .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm trans-configuration of the cyclopentanol ring protons. C-NMR can identify methylamino and phenyl group environments .
Q. How can researchers optimize the synthetic yield of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol hydrochloride?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of the cyclopentanol backbone .
- Reaction Temperature : Lower temperatures (0–10°C) during cyclization steps reduce racemization risks .
- Workup Protocols : Use ion-exchange chromatography to isolate the hydrochloride salt with minimal impurities .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the methylamino group .
- Solubility Testing : Pre-dissolve in degassed water or ethanol (pH-adjusted with HCl) to avoid precipitation during biological assays .
Advanced Research Questions
Q. What experimental frameworks are used to investigate the pharmacological activity of this compound, such as enzyme inhibition or receptor binding?
- Methodology :
- In Vitro Assays : Conduct competitive binding studies (e.g., radioligand displacement assays) using β-adrenergic or dopamine receptor models .
- Kinetic Analysis : Measure IC values via fluorogenic substrates in enzyme inhibition assays (e.g., monoamine oxidase) under varying pH conditions .
- In Vivo Models : Administer the compound in rodent models to assess CNS penetration, using microdialysis paired with LC-MS for metabolite detection .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) across literature sources?
- Methodology :
- Reproducibility Studies : Replicate solubility measurements (e.g., shake-flask method) under standardized conditions (pH 7.4 PBS, 25°C) .
- Stress Testing : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days, followed by HPLC purity analysis .
- Data Harmonization : Cross-reference peer-reviewed studies (e.g., PubChem, LGC Limited SDS) while excluding non-validated sources .
Q. What advanced analytical techniques are suitable for detecting and quantifying impurities or degradation products?
- Methodology :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., desmethyl byproducts) .
- Forced Degradation : Acid hydrolysis (1M HCl, 70°C) followed by LC-UV/ELSD to identify labile functional groups .
- Chiral SFC : Supercritical fluid chromatography with cellulose-based columns to distinguish enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
